molecular formula C19H17ClN4O2S B2813595 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021255-51-5

4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2813595
CAS No.: 1021255-51-5
M. Wt: 400.88
InChI Key: DPHDDNJETHUGEL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring, a pyridine moiety, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 4-chlorobenzoic acid with an amine derivative under dehydrating conditions to form the amide bond.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide would depend on its specific target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridine and thiazole rings can participate in π-π stacking interactions, while the amide bond can form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    Benzamide Derivatives: Compounds like 4-chlorobenzamide and N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)benzamide.

    Thiazole-Containing Compounds: Compounds such as thiazole-4-carboxamide and 2-(4-chlorophenyl)thiazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, thiazole ring, and pyridine moiety in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-15-3-1-14(2-4-15)18(26)24-19-23-16(12-27-19)5-6-17(25)22-11-13-7-9-21-10-8-13/h1-4,7-10,12H,5-6,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHDDNJETHUGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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